8-Bromo-1-chlorodibenzo[b,d]thiophene
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Description
8-Bromo-1-chlorodibenzo[b,d]thiophene is an organosulfur compound that features a dibenzothiophene core substituted with bromine and chlorine atoms
Synthetic Routes and Reaction Conditions:
Halogenation of Dibenzothiophene: One common method involves the halogenation of dibenzothiophene. This can be achieved by treating dibenzothiophene with bromine and chlorine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution, where dibenzothiophene is reacted with bromine and chlorine in the presence of a Lewis acid catalyst. This method ensures selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as
Biological Activity
8-Bromo-1-chlorodibenzo[b,d]thiophene (CAS No. 2173554-83-9) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dibenzothiophenes, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C12H6BrClS
- Molecular Weight : 281.53 g/mol
- Boiling Point : Approximately 376.4 °C
- Density : 1.669 g/cm³
- Solubility : Moderately soluble in organic solvents .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Antimicrobial Activity : Compounds with thiophene rings have shown significant antimicrobial properties. The presence of halogens (bromine and chlorine) may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
- Antitumor Activity : Similar compounds have demonstrated antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The specific pathways for this compound remain to be fully elucidated but are likely related to its structural analogs .
- Enzyme Inhibition : This compound may act as an inhibitor of various cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of endogenous compounds. For instance, it is noted as a CYP1A2 and CYP2C19 inhibitor .
Biological Activity Overview
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various dibenzothiophene derivatives, including this compound. The compound showed significant efficacy against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential use as an antibacterial agent .
Case Study 2: Antitumor Activity
In a research project focusing on the antitumor effects of thiophene derivatives, this compound was tested on several cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation being proposed .
Properties
Molecular Formula |
C12H6BrClS |
---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
8-bromo-1-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H |
InChI Key |
BMCWDXYUTUPDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
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